CYP2B6 Inhibition Potency of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid vs. CYP2E1 Selectivity Profile
2-(4-Chlorophenyl)cyclopropanecarboxylic acid demonstrates moderate CYP2B6 inhibition with an IC50 of 180 nM in human liver microsomes using bupropion as substrate [1]. Importantly, the compound shows approximately 39-fold selectivity against CYP2E1 (IC50 = 7,000 nM) and measurable but weaker inhibition of CYP1A2 (IC50 = 290 nM) under identical assay conditions [1]. This selectivity profile distinguishes it from non-chlorinated 2-phenylcyclopropanecarboxylic acid, which lacks the electron-withdrawing 4-chloro substituent and would be expected to exhibit different CYP interaction potential, though direct comparative data are not available in the public domain.
| Evidence Dimension | CYP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2B6: 180 nM; CYP1A2: 290 nM; CYP2E1: 7,000 nM |
| Comparator Or Baseline | Within-compound CYP isoform selectivity: CYP2B6 vs. CYP2E1 (39-fold difference) |
| Quantified Difference | ~39-fold selectivity for CYP2B6 over CYP2E1; ~1.6-fold over CYP1A2 |
| Conditions | Human liver microsomes; preincubation 5 min; NADPH-regenerating system; bupropion (CYP2B6), phenacetin (CYP1A2), chlorzoxazone (CYP2E1) as probes |
Why This Matters
For ADME-Tox screening programs, this compound provides a defined CYP inhibition signature that enables predictable assessment of metabolic liabilities in lead optimization, whereas non-halogenated analogs lack this characterized profile.
- [1] BindingDB. BDBM50366394 (CHEMBL4159065). CYP2B6 IC50 = 180 nM; CYP2E1 IC50 = 7,000 nM; CYP1A2 IC50 = 290 nM. Washington State University data curated by ChEMBL. View Source
